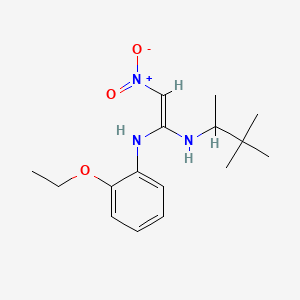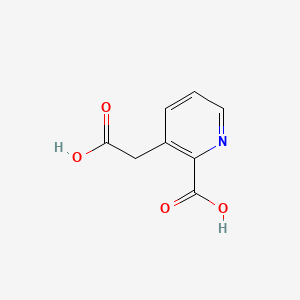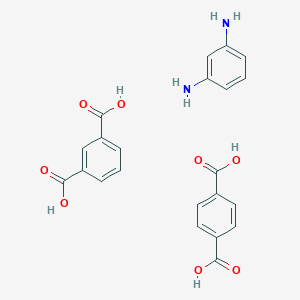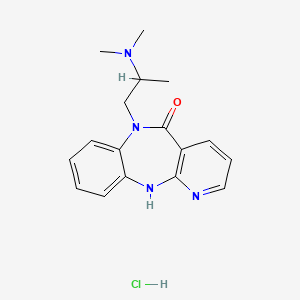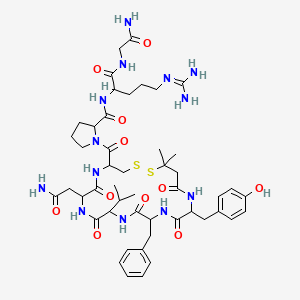![molecular formula C25H28N4O5S B1230425 1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)
1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide is a member of quinolines and an aromatic amide.
科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes in the liver metabolize many small-molecule drugs. Understanding the selectivity of chemical inhibitors for CYP isoforms is crucial for predicting potential drug-drug interactions. Selective inhibitors are key for deciphering the involvement of specific CYP isoforms in drug metabolism. For example, ketoconazole is widely used for CYP3A4, though azamulin is more selective. The studies on CYP2E1 are limited due to fewer drug candidates metabolized by this enzyme, with 4-methylpyrazole being a selective inhibitor for it (Khojasteh et al., 2011).
Stereochemistry in Pharmacological Profiles
The stereochemistry of phenylpiracetam and its methyl derivative significantly impacts their pharmacological profiles. Enantiomerically pure (R)-phenylpiracetam and (E1R) have been shown to have pharmacological advantages over their racemic mixtures. The synthesis and biological activity exploration of these enantiomers highlight the direct relationship between the configuration of the stereocenters and their biological properties, justifying the need for drug substance purification from less active enantiomers (Veinberg et al., 2015).
α1-Adrenoceptor Antagonists in Cancer Treatment
α-Adrenoceptor antagonists, particularly quinazoline α-antagonists like doxazosin, prazosin, and terazosin, have shown potential in treating prostate cancer (PCa) and other cancers. In vitro studies demonstrate their ability to induce apoptosis, decrease cell growth, and prevent angiogenesis in various cancer cell lines. The cytotoxic and antitumor effects of these antagonists appear largely independent of α1-blockade, suggesting potential for broader cancer treatment applications (Batty et al., 2016).
Functional Chemical Groups in CNS Drug Synthesis
Research has identified various functional chemical groups that could serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles containing heteroatoms like nitrogen, sulphur, and oxygen, forming structures such as pyridine, azole, and quinoline, show potential effects ranging from depression to euphoria and convulsion. Such compounds include coal tar, pyridostigmine, and quinine, among others, indicating a rich area for developing new CNS-acting drugs (Saganuwan, 2017).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their anticorrosive properties, particularly against metallic corrosion. The presence of polar substituents in quinoline derivatives enables effective adsorption and formation of stable chelating complexes with surface metallic atoms. This review consolidates recent reports on quinoline-based compounds as corrosion inhibitors, highlighting their significant role in this field (Verma et al., 2020).
特性
製品名 |
1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide |
|---|---|
分子式 |
C25H28N4O5S |
分子量 |
496.6 g/mol |
IUPAC名 |
1-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinoline-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O5S/c1-15(2)16-3-5-18(6-4-16)28-35(33,34)19-7-8-22-20(13-19)23(30)21(14-27-22)25(32)29-11-9-17(10-12-29)24(26)31/h3-8,13-15,17,28H,9-12H2,1-2H3,(H2,26,31)(H,27,30) |
InChIキー |
HRQMMHRMQOAVIA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC(CC4)C(=O)N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N4CCC(CC4)C(=O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B1230349.png)
![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)

